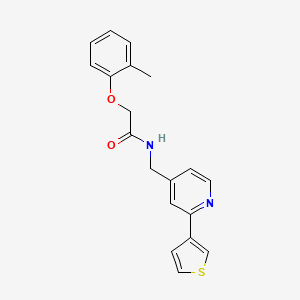
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiophene ring , a pyridine moiety , and an o-tolyloxy acetamide group . Its molecular formula is C15H16N2O2S, with a molecular weight of approximately 288.36 g/mol. The presence of these heterocyclic rings suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiophene-Pyridine Linkage : The initial step often involves the reaction of 2-(thiophen-3-yl)pyridine with appropriate reagents to form the desired linkage.
- Acetylation : The introduction of the acetamide group is achieved through acetylation reactions with o-tolyl alcohol.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiophene and pyridine structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: IC50 Values of Similar Compounds Against Cancer Cell Lines
| Compound Name | A549 (µM) | MCF-7 (µM) | HeLa (µM) |
|---|---|---|---|
| Compound 13g | 0.20 | 1.25 | 1.03 |
| N-(thiophen-2-yl)nicotinamide | 0.15 | 1.10 | 1.00 |
| N-(pyridin-3-yl)nicotinamide | 0.25 | 1.50 | 1.20 |
These results suggest that the presence of thiophene and pyridine rings may enhance the anticancer properties of these compounds, possibly through the inhibition of key signaling pathways involved in cell proliferation and survival.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit this critical signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells.
- Induction of Cell Cycle Arrest : Studies indicate that these compounds can cause G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : The compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
A notable study published in PubMed examined a series of thiophene-pyridine derivatives for their anticancer activity and mechanism of action. Among these, one compound demonstrated an IC50 value of 0.20 µM against A549 cells, significantly outperforming traditional chemotherapeutics such as doxorubicin .
Furthermore, another study indicated that specific structural modifications could enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-4-2-3-5-18(14)23-12-19(22)21-11-15-6-8-20-17(10-15)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKSPQHHKKMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














